5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
Description
Significance of the Amino Ketone Moiety in Contemporary Synthetic Chemistry
The amino ketone framework is a recurring structural motif in a vast array of biologically active compounds and is a versatile synthon in organic synthesis. nih.gov These compounds contain both an amine functional group and a ketone functional group. vcu.edu Their bifunctional nature allows for a diverse range of chemical transformations, making them highly valuable starting materials for the synthesis of more complex molecules, particularly heterocyclic compounds. vcu.edugoogle.com
Amino ketones are broadly classified based on the substitution of the amino group—primary, secondary, or tertiary. vcu.edu Tertiary amino ketones, such as 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one, are generally the most stable. vcu.edu The presence of both a nucleophilic nitrogen atom and an electrophilic carbonyl carbon within the same molecule allows for intramolecular reactions to form cyclic structures, or for selective intermolecular reactions at either functional group. This dual reactivity is leveraged in the synthesis of numerous pharmaceutical agents. The development of novel and efficient methods for synthesizing amino ketones is an active area of research, emphasizing goals like improved atom economy, enantioselectivity, and functional group tolerance. nih.govscholaris.ca
Historical Context and Evolution of Research Trajectories for this compound
The history of this compound is intrinsically linked to the development and large-scale manufacturing of the antimalarial and antirheumatic drug, Hydroxychloroquine (B89500). nih.govvcu.edu Hydroxychloroquine was developed as a less toxic derivative of Chloroquine. vcu.edu The synthesis of Hydroxychloroquine relies on the coupling of 4,7-dichloroquinoline (B193633) with a specific side chain, for which this compound serves as a key precursor after conversion to the corresponding amine. nih.govgoogle.com
Early synthetic routes to this amino ketone were often inefficient. For instance, a known method involved the reaction of 1-halo-4-pentanone with N-ethyl-N-2-hydroxyethylamine. google.com However, this process was plagued by self-reaction of the 1-halo-4-pentanone, leading to the formation of impurities like 1-cyclopropyl-acetone, which resulted in poor yields and complicated purification. google.com
Scope and Objectives of the Academic Research Perspective on this compound
The academic and industrial research perspective on this compound is sharply focused on its application as a pharmaceutical intermediate. chemicalbook.com The primary objectives of this research are centered on process optimization and cost reduction for the synthesis of Hydroxychloroquine. vcu.edu
Key research objectives include:
Process Simplification: Efforts are directed at reducing the number of synthetic steps, for example, by avoiding protection-deprotection strategies for the ketone functional group. nih.gov
Development of Continuous-Flow Processes: A significant modern objective is the transition from batch synthesis to more efficient, safer, and scalable semi-continuous or continuous-flow manufacturing processes. nih.govvcu.edu This approach allows for better control and higher throughput, making the production of essential medicines like Hydroxychloroquine more accessible globally. vcu.edu
Chemical Compound Data
Below are tables detailing the properties and a representative synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74509-79-8 chemicalbook.com |
| Molecular Formula | C₉H₁₉NO₂ chemicalbook.com |
| Molecular Weight | 173.25 g/mol chemicalbook.com |
| Boiling Point | 282.2℃ at 760 mmHg |
| Density | 0.968 g/cm³ |
| Flash Point | 124.5℃ |
| Refractive Index | 1.46 |
Table 2: Representative Synthesis of this compound
| Reactants | Reagents & Conditions | Product & Yield |
| N-ethylethanolamine, 5-chloro-2-pentanone (B45304) chemicalbook.com | Tetrabutylammonium (B224687) bromide, Potassium hydroxide (B78521), Chloroform (B151607), Water chemicalbook.com | This compound chemicalbook.com |
| 20-30°C, 3 hours chemicalbook.com | 94.7% molar yield chemicalbook.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
5-[ethyl(2-hydroxyethyl)amino]pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-10(7-8-11)6-4-5-9(2)12/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLTZOIQGUVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996015 | |
| Record name | 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74509-79-8 | |
| Record name | 5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74509-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.798 | |
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| Record name | 5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H7VFB9CRN | |
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Strategic Methodologies for the Synthesis of 5 Ethyl 2 Hydroxyethyl Amino Pentan 2 One
Established Synthetic Routes to 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
The most common and well-documented methods for synthesizing this compound involve nucleophilic substitution reactions and reductive amination approaches. These methods are favored for their reliability and straightforward execution.
Nucleophilic Substitution Reactions Utilizing Halogenated Ketone Precursors
A primary strategy for the synthesis of this compound involves the nucleophilic attack of N-ethylethanolamine on a 5-halopentan-2-one derivative. The halogen atom at the 5-position serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.
A documented and efficient method for the synthesis of this compound is the reaction of N-ethylethanolamine with 5-chloro-2-pentanone (B45304). chemscene.comthieme.com This condensation reaction is typically carried out in a biphasic system of chloroform (B151607) and water, facilitated by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. The presence of a base, like potassium hydroxide (B78521), is crucial for deprotonating the secondary amine of N-ethylethanolamine, thereby increasing its nucleophilicity.
The reaction proceeds at a controlled temperature of 20-30 °C. chemscene.com Following the dropwise addition of 5-chloro-2-pentanone to the mixture of N-ethylethanolamine, potassium hydroxide, and the phase-transfer catalyst in the solvent system, the reaction is stirred for approximately 3 hours. chemscene.com This method has been reported to yield the desired product in high molar yields, reaching up to 94.7%, with a purity of ≥98.5% as determined by gas chromatography (GC). chemscene.comthieme.com
Interactive Data Table: Reaction of N-Ethylethanolamine with 5-Chloro-2-pentanone
| Parameter | Value | Reference |
| Reactants | N-Ethylethanolamine, 5-Chloro-2-pentanone | chemscene.com, thieme.com |
| Solvent | Chloroform, Water | chemscene.com |
| Catalyst | Tetrabutylammonium Bromide | chemscene.com |
| Base | Potassium Hydroxide | chemscene.com |
| Temperature | 20-30 °C | chemscene.com |
| Reaction Time | 3 hours | chemscene.com |
| Molar Yield | 94.7% | chemscene.com, thieme.com |
| Purity (GC) | ≥98.5% | chemscene.com, thieme.com |
While a specific, detailed procedure for the coupling of 2-(Ethylamino)ethan-1-ol with 5-iodopentan-2-one (B3051912) to form this compound is not extensively documented in the readily available literature, the principles of nucleophilic substitution suggest this would be a viable synthetic route. Iodide is an excellent leaving group, generally more reactive than chloride in SN2 reactions. Therefore, the reaction between 2-(Ethylamino)ethan-1-ol and 5-iodopentan-2-one would be expected to proceed readily, likely under similar or even milder conditions than those required for the chloro-analogue.
The reaction would involve the nucleophilic attack of the secondary amine of 2-(Ethylamino)ethan-1-ol on the carbon bearing the iodine atom in 5-iodopentan-2-one. A base would be required to neutralize the hydroiodic acid formed as a byproduct. The choice of solvent and temperature would be critical to optimize the reaction rate and minimize potential side reactions.
Reductive Amination Approaches for this compound
Reductive amination represents a powerful and versatile method for the formation of C-N bonds and is a plausible, though less specifically documented, route to this compound. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. thieme.com
A one-pot multicomponent reductive amination strategy could be envisioned for the synthesis of this compound. This approach offers the advantage of procedural simplicity and time efficiency. nih.gov In a hypothetical one-pot synthesis, a suitable precursor to the 5-oxopentanal could be reacted with N-ethylethanolamine in the presence of a reducing agent.
While this one-pot strategy is synthetically attractive, the development of a specific protocol would require careful optimization of reaction conditions, including the choice of solvent, temperature, and reducing agent, to achieve a high yield and purity of this compound.
Advanced and Stereoselective Synthetic Protocols Applicable to Amino Ketones
The development of advanced and stereoselective synthetic methods is a significant area of research in organic chemistry. monash.edunih.gov For a molecule like this compound, which does not possess a chiral center in its core structure, stereoselectivity is not a primary concern for its synthesis. However, the principles of advanced synthetic protocols for amino ketones can be applied to create analogues or to overcome challenges in the established routes.
Recent advances in the synthesis of δ- and ε-amino ketones have utilized diastereoselective additions of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines. researchgate.net This methodology allows for the construction of enantioenriched amino ketones. While the target compound itself is not chiral, such a strategy could be adapted to synthesize chiral derivatives by starting with a chiral amine or a ketone precursor with a stereocenter. These advanced methods often provide access to complex molecular architectures with a high degree of control over the stereochemical outcome. researchgate.net
Catalytic Enantioselective Synthesis of Chiral α-Amino Ketones
Chiral α-amino ketones are highly valuable synthons, and their asymmetric synthesis is a key objective in organic chemistry. nih.gov Catalytic methods that can deliver these compounds with high enantioselectivity are of paramount importance.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.gov In the context of asymmetric synthesis, chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are employed as catalysts. researchgate.net These catalysts function by forming a chiral ion pair with a nucleophile (e.g., an enolate), which then reacts in the organic phase with an electrophile. nih.gov This association within a chiral environment directs the stereochemical outcome of the reaction.
A notable application is the asymmetric alkylation of glycine (B1666218) imine derivatives, which provides a versatile route to a wide range of α-amino acid derivatives with high enantiomeric excess. researchgate.netorganic-chemistry.org The choice of catalyst, solvent, and temperature significantly influences the reaction's yield and stereoselectivity. organic-chemistry.org For instance, N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium salt has demonstrated high catalytic efficiency in such alkylations. organic-chemistry.org Another powerful approach transforms racemic α-bromo ketones into chiral α-amino ketones with high enantioselectivity through ion-pair mediated reactions using a recoverable chiral quaternary salt catalyst. acs.org
Table 1: Examples of Chiral Phase-Transfer Catalysts in Asymmetric Synthesis
| Catalyst Type | Application | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Asymmetric alkylation of glycine imines | 94-99% | organic-chemistry.org |
| Spiro-Quaternary Ammonium Salt | Neber rearrangement of oximes to α-amino ketones | up to 85:15 er | nih.gov |
| Binaphthyl-Modified Quaternary Ammonium Salts | Asymmetric alkylation | High | nih.gov |
This table is interactive and represents selected data from the cited sources.
Brønsted acid catalysis has emerged as a highly effective strategy for the enantioselective reduction of imines. acs.org This method is particularly useful for the synthesis of chiral α-amino ketones via the transfer hydrogenation of α-keto ketimines. nih.govacs.org The process typically involves a chiral phosphoric acid (CPA), such as a BINOL-derived phosphate, as the catalyst and a hydrogen donor like Hantzsch dihydropyridine. acs.orgnih.govorganic-chemistry.org
The mechanism involves the activation of the ketimine by the chiral Brønsted acid, forming a chiral ion pair. The subsequent hydride transfer from the Hantzsch ester to the imine carbon proceeds through a highly organized transition state, which dictates the stereochemistry of the resulting amine. acs.org This methodology is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, delivering a variety of chiral α-amino ketones in high yields and with excellent regio- and enantioselectivities. nih.govacs.orgrsc.org
Table 2: Brønsted Acid-Catalyzed Transfer Hydrogenation of α-Keto Ketimines
| Substrate | Catalyst | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Symmetrical Diaryl α-Keto Ketimines | Chiral Phosphoric Acid | 95-97% | 90-96% | rsc.org |
| Unsymmetrical Aryl-Alkyl Diketones (One-pot) | Chiral Phosphoric Acid | High | up to 98% | nih.govacs.org |
This table is interactive and represents selected data from the cited sources.
Oxidative and Reductive Methodologies in α-Amino Ketone Synthesis
Redox reactions provide fundamental and versatile pathways to α-amino ketone cores by manipulating the oxidation state of key functional groups.
Aziridines, particularly those activated with an electron-withdrawing group on the nitrogen atom, are valuable precursors for α-amino ketones. rsc.orgresearchgate.net The strained three-membered ring can undergo oxidative ring-opening to furnish the desired product. Reagents such as pyridine (B92270) N-oxide have been shown to effectively mediate this transformation, providing α-amino ketones or aldehydes in good yields. rsc.org Another method employs N-bromosuccinimide (NBS) for the oxidative cleavage of β-cyclodextrin-aziridine complexes in water. colab.ws
Similarly, epoxides can be subjected to oxidative C-C bond cleavage to yield ketones. organic-chemistry.org While not a direct route to α-amino ketones unless the epoxide is appropriately substituted, the principle of oxidative ring-opening of a strained three-membered ring is a shared strategic element. These methods are valuable for converting pre-functionalized cyclic structures into acyclic ketone products.
The reduction of the carbon-nitrogen double bond in α-imino carbonyl compounds is a straightforward and widely used method for preparing α-amino ketones. colab.ws This approach benefits from the relative accessibility of the α-imino carbonyl precursors, which can sometimes be generated in situ. nih.gov
A variety of reducing agents can be employed for this transformation. For instance, titanium tetraiodide (TiI₄) has been used to reduce various imine substrates to the corresponding amino compounds in good to high yields. colab.wscolab.ws More sophisticated methods, as discussed previously, include the highly enantioselective transfer hydrogenation using chiral Brønsted acid catalysts, which fall under this category of reaction but with the added advantage of stereochemical control. nih.govrsc.org The general strategy of reductive amination, where a ketone is reacted with an amine source under reducing conditions, is a cornerstone of amine synthesis and is applicable here. organic-chemistry.org
Multicomponent and Cascade Reactions for α-Amino Ketone Scaffolds
Multicomponent reactions (MCRs) and cascade (or domino) reactions represent highly efficient strategies for building molecular complexity. nih.gov In an MCR, three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. nih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates or change reaction conditions. nih.gov
These advanced strategies allow for the rapid construction of complex scaffolds like α-amino ketones from simple, readily available starting materials. For example, a reductive cross-coupling between imines and nitriles mediated by a titanium(IV) species can form α-amino ketones through a 2,5-diazatitanacyclopentene intermediate. rsc.org Another example is the catalyst-free cascade reaction between carboxylic acids and vinyl azides, which efficiently produces α-amidoketones, structures closely related to α-amino ketones. nih.gov The development of such reactions is driven by the principles of atom and step economy, leading to more efficient and environmentally benign synthetic routes. nih.gov
Process Intensification and Green Chemistry Principles in this compound Production
Process intensification in chemical manufacturing aims to develop smaller, more efficient, and safer production methods. osti.gov This approach, combined with the twelve principles of green chemistry, provides a framework for creating more sustainable and economically viable synthetic routes. For the production of this compound, this involves a shift from conventional batch reactors to advanced continuous flow systems and the careful selection of environmentally benign reagents and solvents. acs.orgunito.it
Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to smaller reaction volumes. rsc.org The synthesis of this compound can be effectively translated to a continuous flow process, typically involving the reaction of 5-chloro-2-pentanone with N-ethylethanolamine. The optimization of key parameters is crucial for maximizing yield, purity, and throughput.
Interactive Data Table: Illustrative Optimization of Continuous Flow Synthesis of this compound
| Temperature (°C) | Residence Time (min) | Molar Ratio (Amine:Halide) | Yield (%) | Purity (%) |
| 80 | 10 | 1.1:1 | 85 | 92 |
| 100 | 10 | 1.1:1 | 92 | 95 |
| 120 | 10 | 1.1:1 | 90 | 91 |
| 100 | 5 | 1.1:1 | 88 | 94 |
| 100 | 15 | 1.1:1 | 95 | 96 |
| 100 | 10 | 1:1 | 89 | 95 |
| 100 | 10 | 1.2:1 | 94 | 93 |
| 110 | 12 | 1.15:1 | 96 | 97 |
This table presents illustrative data based on general principles of continuous flow synthesis for similar chemical transformations and is intended to demonstrate the impact of parameter optimization.
The choice of solvent is particularly critical, as solvents typically account for the largest mass component in pharmaceutical manufacturing. nih.gov While polar aprotic solvents might be effective for nucleophilic substitution reactions, greener alternatives such as bio-derived solvents or water-based systems are increasingly being explored. nih.govsolubilityofthings.com The use of phase-transfer catalysts can facilitate reactions in biphasic systems, potentially reducing the need for large volumes of organic solvents. rsc.org
The aminating agent itself, N-ethylethanolamine, is a key reactant. While direct alkylation of amines is a common method, alternative approaches like reductive amination could also be considered, which may offer different selectivity and environmental profiles. organic-chemistry.org The choice of base, if required, and other additives should also be guided by green chemistry principles, favoring less toxic and more easily recyclable options.
A comprehensive assessment of these systems can be performed using green chemistry metrics such as Process Mass Intensity (PMI) and the E-Factor, which quantify the amount of waste generated per unit of product. mdpi.comscientificupdate.com Life Cycle Assessment (LCA) provides an even more holistic view by evaluating the environmental impact of a process from raw material extraction to final disposal. acs.org
Interactive Data Table: Assessment of Sustainable Reagent and Solvent Systems for the Synthesis of this compound
| Solvent System | Reagent System | Green Chemistry Metric (Illustrative PMI) | Environmental/Safety Considerations |
| Dichloromethane | N-ethylethanolamine, Triethylamine | 25 | Halogenated solvent, potential carcinogen. |
| Acetonitrile (B52724) | N-ethylethanolamine, K2CO3 | 20 | Volatile organic compound, toxic. |
| 2-Methyltetrahydrofuran (2-MeTHF) | N-ethylethanolamine, K2CO3 | 15 | Bio-derived solvent, lower toxicity than THF. nih.gov |
| Water with Phase-Transfer Catalyst | N-ethylethanolamine, NaOH | 12 | Reduces organic solvent waste, but requires catalyst separation. rsc.org |
| Ethanol | N-ethylethanolamine, Na2CO3 | 18 | Bio-renewable, but flammability is a concern. |
This table provides an illustrative assessment based on established green chemistry principles and data for similar reactions. PMI (Process Mass Intensity) is the ratio of the total mass of materials used to the mass of the product.
Mechanistic Investigations of Chemical Transformations Involving 5 Ethyl 2 Hydroxyethyl Amino Pentan 2 One
Elucidation of Reaction Mechanisms in the Formation of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between 5-chloro-2-pentanone (B45304) and N-ethylethanolamine. youtube.comresearchgate.netchemicalbook.com This reaction is typically carried out in a biphasic system consisting of an organic solvent (such as chloroform) and water, with the aid of a phase-transfer catalyst and a base. youtube.comresearchgate.netchemicalbook.com
The mechanism of this transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of N-ethylethanolamine, possessing a lone pair of electrons, acts as the nucleophile. The reaction is facilitated by a base, such as potassium hydroxide (B78521), which deprotonates the hydroxyl group of N-ethylethanolamine, increasing the nucleophilicity of the nitrogen atom.
A key feature of this synthesis is the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. youtube.comresearchgate.netchemicalbook.com Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases. princeton.eduacsgcipr.orgijirset.com In this case, the water-soluble hydroxide anion is transported into the organic phase by the lipophilic quaternary ammonium (B1175870) cation. princeton.eduacsgcipr.org This allows for the deprotonation of the N-ethylethanolamine in the organic phase, where it can then react with the 5-chloro-2-pentanone. The catalyst cation then transports the chloride anion back to the aqueous phase, completing the catalytic cycle. princeton.edu
Deprotonation: The hydroxide ion, brought into the organic phase by the phase-transfer catalyst, deprotonates the N-ethylethanolamine.
Nucleophilic Attack: The resulting highly nucleophilic amino alcohol attacks the carbon atom bearing the chlorine atom in 5-chloro-2-pentanone. This attack occurs from the backside of the C-Cl bond, leading to an inversion of configuration at that carbon center, a hallmark of the SN2 mechanism.
Displacement: The chloride ion is displaced as a leaving group.
The reaction conditions, including the choice of solvent, base, and phase-transfer catalyst, are critical for achieving high yields and purity. youtube.comresearchgate.netchemicalbook.com
| Reactant/Condition | Role | Example |
|---|---|---|
| 5-Chloro-2-pentanone | Substrate (Electrophile) | - |
| N-Ethylethanolamine | Nucleophile | - |
| Potassium Hydroxide | Base | - |
| Tetrabutylammonium Bromide | Phase-Transfer Catalyst | - |
| Chloroform (B151607)/Water | Solvent System | - |
Detailed Mechanistic Studies of Subsequent Derivatization Reactions
The ketone functional group in this compound can undergo reaction with hydroxylamine (B1172632) to form the corresponding oxime, (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime. guidechem.compharmaffiliates.com This reaction is a well-established method for the derivatization of ketones and aldehydes. wikipedia.org
The mechanism of oxime formation proceeds through a two-step addition-elimination process. First, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This is followed by proton transfer to form a carbinolamine intermediate. In the second step, the carbinolamine undergoes acid-catalyzed dehydration to yield the oxime and a molecule of water.
A significant aspect of oxime formation from unsymmetrical ketones is the potential for stereoisomerism, leading to the formation of (E) and (Z) isomers. In the case of α-amino ketones, the stereoselectivity of oxime formation can be influenced by the nature of the substituents. nih.gov For this compound oxime, the (E)-isomer is the reported configuration. guidechem.compharmaffiliates.com
Oximes can exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While keto-enol tautomerism is well-known for ketones, oximes can participate in nitroso-oxime tautomerism. However, for most simple oximes, the equilibrium lies heavily on the side of the oxime. nih.gov The study of tautomerism in amino-ketoximes can be complex and may require advanced analytical techniques such as NMR spectroscopy to probe the different tautomeric forms in solution. researchgate.netrsc.orgnih.govconsensus.app
The carbonyl group of this compound and the C=N double bond of its oxime derivative can be reduced to the corresponding alcohol and amine, respectively. These reductions are fundamental transformations in organic synthesis.
Reduction of the Carbonyl Group:
The ketone functionality can be reduced to a secondary alcohol, 5-[ethyl(2-hydroxyethyl)amino]pentan-2-ol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4). chemguide.co.ukumass.edusimsonpharma.comkhanacademy.org The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H-) from the borohydride reagent onto the electrophilic carbonyl carbon. youtube.comyoutube.com This initial attack forms an alkoxide intermediate, which is subsequently protonated during the work-up step (often with a protic solvent like methanol (B129727) or water) to yield the final alcohol product. youtube.comyoutube.com
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A hydride ion from NaBH4 attacks the carbonyl carbon. |
| 2. Formation of Alkoxide | The C=O double bond breaks, and an alkoxide intermediate is formed. |
| 3. Protonation | The alkoxide is protonated by a protic solvent during work-up to give the alcohol. |
Reduction of the Oxime Intermediate:
The oxime derivative of this compound can be reduced to the corresponding diamine. This transformation can be achieved through various methods, including catalytic hydrogenation. encyclopedia.pubresearchgate.net Catalytic hydrogenation typically employs a metal catalyst such as Raney nickel, platinum, or palladium on carbon, with hydrogen gas as the reducing agent. encyclopedia.pubresearchgate.net
The mechanism of catalytic hydrogenation of an oxime involves the adsorption of the oxime onto the surface of the metal catalyst. Hydrogen also adsorbs onto the catalyst surface and is added across the C=N double bond in a stepwise manner. This process first leads to the formation of a hydroxylamine intermediate, which is then further reduced to the primary amine. The N-O bond is also cleaved during this process. encyclopedia.pub The specific reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the selectivity and yield of the reaction. encyclopedia.pubresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Hydroxyethyl Amino Pentan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of the molecule's structure can be achieved.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons closer to electronegative atoms such as oxygen and nitrogen are expected to be deshielded and appear at a higher chemical shift (downfield).
Based on the structure, the following proton signals are anticipated. The ethyl group protons would show a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a result of spin-spin coupling with each other. The protons of the hydroxyethyl (B10761427) group would present as two triplets, corresponding to the methylene group attached to the nitrogen and the methylene group attached to the hydroxyl group. The pentanone backbone would display signals for the methyl ketone (a singlet), and the three methylene groups in the chain, which would likely appear as complex multiplets due to coupling with adjacent protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ (ethyl) | ~1.0-1.2 | Triplet (t) |
| CH₂ (ethyl) | ~2.5-2.7 | Quartet (q) |
| CH₂ (adjacent to N) | ~2.6-2.8 | Triplet (t) |
| CH₂ (adjacent to OH) | ~3.5-3.7 | Triplet (t) |
| CH₃ (ketone) | ~2.1 | Singlet (s) |
| CH₂ (C3 of pentanone) | ~1.6-1.8 | Multiplet (m) |
| CH₂ (C4 of pentanone) | ~2.4-2.6 | Triplet (t) |
| CH₂ (C5 of pentanone) | ~2.5-2.7 | Triplet (t) |
| OH | Variable | Broad Singlet (br s) |
Note: This data is predicted and may vary from experimental values.
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.
For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the ketone functional group is the most deshielded and will appear significantly downfield, typically in the range of 200-220 ppm. The carbons bonded to the nitrogen and oxygen atoms will also be shifted downfield compared to simple alkane carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | ~209 |
| CH₂ (adjacent to OH) | ~59 |
| CH₂ (adjacent to N on ethyl) | ~52 |
| CH₂ (C5 of pentanone, adjacent to N) | ~51 |
| CH₂ (adjacent to N on hydroxyethyl) | ~47 |
| CH₂ (C4 of pentanone) | ~40 |
| CH₃ (ketone) | ~30 |
| CH₂ (C3 of pentanone) | ~22 |
| CH₃ (ethyl) | ~12 |
Note: This data is predicted and may vary from experimental values.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In GC-MS, the compound is vaporized and separated from other components before being ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions. For this compound, with a molecular formula of C₉H₁₉NO₂, the molecular weight is 173.25 g/mol . The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 173.
The fragmentation pattern in GC-MS is typically induced by electron ionization (EI), which leads to characteristic bond cleavages. Common fragmentation pathways for this molecule would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group. This could result in the loss of an ethyl group, a hydroxyethyl group, or fragments of the pentanone chain. A study on the fragmentation of structurally similar ketamine analogues suggests that α-cleavage and subsequent loss of small neutral molecules are common pathways. uni.lu
Predicted GC-MS Fragmentation Data for this compound
| m/z | Possible Fragment |
| 173 | [M]⁺ |
| 158 | [M - CH₃]⁺ |
| 142 | [M - CH₂OH]⁺ |
| 130 | [M - C₃H₇]⁺ |
| 100 | [M - C₄H₉O]⁺ |
| 86 | [CH₂=N(CH₂CH₃)CH₂CH₂OH]⁺ |
| 72 | [CH₃CH₂N(CH₂CH₂OH)]⁺ |
| 58 | [CH₃C(O)CH₂CH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Note: This data is based on predicted fragmentation patterns and may differ from experimental results.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS is particularly useful for the analysis of polar and thermally labile compounds like this compound, as it does not require vaporization. Soft ionization techniques such as electrospray ionization (ESI) are typically used, which often result in a prominent protonated molecular ion [M+H]⁺. For this compound, the [M+H]⁺ ion would be observed at m/z 174.
Tandem mass spectrometry (LC-MS/MS) can be used to further fragment the [M+H]⁺ ion to obtain more detailed structural information. The fragmentation in ESI is generally less extensive than in EI. Predicted collision cross-section values for various adducts of this compound are available, which can aid in its identification. np-mrd.org
Predicted LC-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.1489 |
| [M+Na]⁺ | 196.1308 |
| [M+K]⁺ | 212.1047 |
| [M+NH₄]⁺ | 191.1754 |
Source: PubChem. np-mrd.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and amine (C-N) functional groups, as well as C-H bonds. The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. A sharp, strong absorption peak around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ketone. The C-N stretching vibration of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ region. The various C-H stretching and bending vibrations would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Alcohol (-OH) | O-H stretch | 3200-3600 (broad) |
| Alkane (C-H) | C-H stretch | 2850-3000 |
| Ketone (C=O) | C=O stretch | ~1715 (strong, sharp) |
| Amine (C-N) | C-N stretch | 1000-1250 |
Note: These are general absorption ranges and the exact peak positions may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible radiation by a molecule, leading to the promotion of electrons from a ground state to a higher energy excited state. uobabylon.edu.iq The specific wavelengths absorbed are characteristic of the electronic transitions within the molecule's chromophores—the parts of the molecule responsible for absorbing light. uobabylon.edu.iq
For this compound, the primary chromophore is the carbonyl group (C=O) of the ketone. Saturated aldehydes and ketones typically exhibit a weak absorption band in the 270-300 nm region. masterorganicchemistry.com This absorption corresponds to the n → π* (n-to-pi-star) transition, where a non-bonding electron (n) from the oxygen atom is excited to the antibonding π* orbital of the carbonyl group. uobabylon.edu.iqlibretexts.org This transition is characteristically of low intensity (low molar absorptivity, ε) because it is symmetry-forbidden. uobabylon.edu.iq
The molecule also contains a tertiary amine and a hydroxyl group. The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → σ* (n-to-sigma-star) transitions. libretexts.org These transitions, which involve exciting a non-bonding electron into an antibonding σ* orbital, generally require higher energy and thus occur at shorter wavelengths, typically below 200 nm, in the far-UV region. libretexts.org
The amino group can also act as an auxochrome. An auxochrome is a functional group that does not absorb significantly in the UV region itself but can influence the absorption of a chromophore, often causing a shift to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq The interaction of the lone pair of electrons on the nitrogen with the carbonyl group can slightly modify the energy of the electronic transitions.
The expected electronic transitions for this compound are summarized in the table below.
Table 1: Expected UV-Vis Electronic Transitions for this compound
| Functional Group | Transition | Typical Wavelength (λmax) | Typical Molar Absorptivity (ε) |
|---|---|---|---|
| Ketone (C=O) | n → π | 270–300 nm | 10–100 L·mol-1·cm-1 |
| Amine (-NR2) | n → σ | ~195 nm | ~200–5000 L·mol-1·cm-1 |
| Hydroxyl (-OH) | n → σ* | ~185 nm | ~200–1000 L·mol-1·cm-1 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control, used for separating, identifying, and quantifying components in a mixture. toref-standards.com It is highly effective for assessing the purity of active pharmaceutical ingredients (APIs) and for monitoring the progress of a synthesis by tracking the consumption of reactants and the formation of products and impurities. ijprajournal.comchemass.si
For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Purity assessment involves developing a method capable of separating the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. chromatographyonline.com The method is optimized by adjusting factors such as the mobile phase composition (including pH and organic modifier), column type, and temperature to achieve the best separation (selectivity). chromatographyonline.com Reaction monitoring can be performed by taking aliquots from the reaction mixture over time and analyzing them to determine the relative amounts of reactants and products.
A typical set of starting conditions for an HPLC method for this compound is outlined in the table below.
Table 2: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~210 nm (for general detection) or ~280 nm (for the n→π* transition) |
| Injection Volume | 10 µL |
Other Advanced Spectroscopic Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation that can operate at much higher pressures than traditional HPLC systems. The primary benefits of UPLC are a dramatic increase in resolution, sensitivity, and speed of analysis. Run times can be reduced from tens of minutes to just a few minutes, significantly increasing sample throughput, which is particularly advantageous for reaction monitoring and high-throughput screening.
In the context of this compound, UPLC is a powerful tool for purity assessment and reaction monitoring. Its superior resolution allows for the detection and separation of trace-level impurities that might co-elute or be unresolved in a standard HPLC analysis. For reaction monitoring, the fast analysis time (often under 2 minutes) allows chemists to make rapid decisions about their synthetic process. UPLC is often coupled with mass spectrometry (UPLC-MS) to provide molecular weight information, further aiding in the identification of unknown impurities or reaction by-products. nih.gov
The table below outlines a typical UPLC method, highlighting the key differences from a conventional HPLC method.
Table 3: Representative UPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | UPLC System with Photodiode Array (PDA) or MS Detector |
| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 1.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 45 °C |
| Detection | PDA Scan (e.g., 200-400 nm) or Mass Spectrometry (MS) |
| Injection Volume | 1-2 µL |
Computational Chemistry and Theoretical Studies on 5 Ethyl 2 Hydroxyethyl Amino Pentan 2 One
Quantum Chemical Calculations for Molecular and Electronic Structure
Detailed quantum chemical calculations, which would provide insights into the molecular and electronic structure of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one, have not been reported. Such studies, often employing methods like Density Functional Theory (DFT), would be essential for understanding the compound's geometry, orbital energies, and charge distribution. Without these fundamental calculations, a deeper comprehension of its chemical behavior remains elusive.
Conformational Analysis and Energy Minimization Studies
The flexibility of the ethyl and hydroxyethyl (B10761427) side chains, along with the pentanone backbone, suggests that this compound can adopt multiple conformations. However, no conformational analysis or energy minimization studies appear to have been conducted. These investigations are crucial for identifying the most stable three-dimensional structures of the molecule, which in turn influence its physical properties and biological activity.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, theoretical predictions of parameters for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not available in the literature. Computational predictions are valuable for interpreting experimental spectra and confirming the compound's structure.
Reaction Pathway Modeling and Transition State Characterization
Understanding the synthesis and potential degradation of this compound would be significantly enhanced by reaction pathway modeling. This involves computationally mapping out the energy landscape of chemical reactions, including the characterization of transition states. To date, no such modeling for this compound has been published.
Theoretical Analysis of Chemical Reactivity and Selectivity
A theoretical analysis of the chemical reactivity and selectivity of this compound, which would involve calculating reactivity descriptors like Fukui functions or molecular electrostatic potential maps, has not been performed. These analyses are critical for predicting how the molecule will interact with other chemical species and for understanding its role in synthetic processes.
Synthetic Transformations and Derivatization of 5 Ethyl 2 Hydroxyethyl Amino Pentan 2 One
Conversion of the Ketone Functionality to Oxime Derivatives
The ketone group at the C-2 position of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is readily converted into oxime derivatives through reaction with hydroxylamine (B1172632). arpgweb.comnih.gov This condensation reaction is a standard method for the transformation of ketones and aldehydes. nih.gov The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in a polar solvent, such as ethanol. arpgweb.com The rate of this oximation is pH-dependent, and a base may be added to facilitate the reaction. arpgweb.com The resulting product is specifically (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime. guidechem.compharmaffiliates.com Modern synthetic methods, such as using microwave irradiation or sonication, have been shown to improve reaction efficiency and yields for oxime synthesis. nih.gov
| Property | Value | Source |
| Compound Name | (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime | guidechem.compharmaffiliates.com |
| CAS Number | 2243883-89-6 | guidechem.com |
| Molecular Formula | C₉H₂₀N₂O₂ | guidechem.compharmaffiliates.com |
| Molecular Weight | 188.27 g/mol | guidechem.com |
Subsequent Reduction of Oxime Intermediates to Aminopentane Analogues
The oxime derivative serves as a crucial intermediate that can be further transformed through reduction to yield the corresponding primary amine. The reduction of (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime produces 4-[Ethyl(2-hydroxyethyl)amino]-1-methyl-butylamine, also known as (ethyl(2-hydroxyethyl)amino)-2-aminopentane. nih.govresearchgate.net This transformation is a key step in the synthesis of more complex molecules. researchgate.net General methods for the reduction of oximes to primary amines include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or the use of chemical reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or zinc in hydrochloric acid (Zn/HCl). vanderbilt.edu The resulting aminopentane analogue is a vital building block, particularly in the pharmaceutical industry. nih.govresearchgate.net
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to ketones and allows for the formation of numerous derivatives. While specific studies on this particular compound are limited, general principles of ketone reactivity apply. Nucleophilic addition reactions are a cornerstone of carbonyl chemistry, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. bham.ac.uk The compound is noted as a reactive substance, which is consistent with the presence of the carbonyl group. chemos.de Such reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Functional Group Interconversions and Chemical Modulations of the Hydroxyethyl (B10761427) and Amino Moieties
Beyond the ketone, the hydroxyethyl and amino moieties of the molecule offer additional sites for chemical modification. The primary hydroxyl group can undergo various functional group interconversions. vanderbilt.edu For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates subsequent nucleophilic substitution reactions. The alcohol can also be converted directly to an alkyl halide using reagents like thionyl chloride (SOCl₂) for a chloride or phosphorus tribromide (PBr₃) for a bromide. vanderbilt.edu Furthermore, the hydroxyl group can be esterified, a modification that can alter the molecule's physical and chemical properties. ashp.org The tertiary amine functionality can be quaternized with alkyl halides or oxidized to form an N-oxide.
| Reagent(s) | Resulting Functional Group | Source |
| Tosyl chloride (TsCl), Pyridine (B92270) | Tosylate Ester (-OTs) | vanderbilt.edu |
| Thionyl chloride (SOCl₂) | Alkyl Chloride (-Cl) | vanderbilt.edu |
| Phosphorus tribromide (PBr₃) | Alkyl Bromide (-Br) | vanderbilt.edu |
| Acyl chloride or Carboxylic acid | Ester (-OCOR') | ashp.org |
Formation of Nitrogenous Heterocycles from this compound
A significant application of this compound and its derivatives is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. mdpi.com Specifically, the aminopentane analogue derived from this compound is a key precursor in the synthesis of hydroxychloroquine (B89500). nih.govrsc.org The synthesis involves the reaction of 4-[ethyl(2-hydroxyethyl)amino]-1-methyl-butylamine with 4,7-dichloroquinoline (B193633). nih.gov In this reaction, the primary amine of the side chain displaces the chlorine atom at the C-4 position of the quinoline (B57606) ring system to form the final product, hydroxychloroquine. nih.govrsc.org This demonstrates the utility of this compound as a synthon for constructing complex heterocyclic molecules.
Role of 5 Ethyl 2 Hydroxyethyl Amino Pentan 2 One As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Amino Alcohol Scaffolds
5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one serves as a valuable precursor for the generation of more elaborate amino alcohol structures. The inherent functionalities of the molecule, specifically the ketone and the hydroxyethyl (B10761427) group, allow for sequential or simultaneous modifications to build molecular complexity.
A primary transformation of this intermediate involves the reduction of its ketone group to a secondary alcohol, yielding 5-[ethyl(2-hydroxyethyl)amino]pentan-2-ol. simsonpharma.com This conversion transforms the initial amino ketone into a di-alcohol amine, a scaffold with increased hydrogen bonding potential and additional stereogenic centers.
Furthermore, the ketone can be converted into an amine through reductive amination. stackexchange.com This process first involves the formation of an imine or oxime, followed by reduction to an amine. For instance, reaction with hydroxylamine (B1172632) produces (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime, which can then be reduced to 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane. google.comnih.gov This resulting diamino alcohol is a significantly more complex scaffold, featuring two distinct amine functionalities and a hydroxyl group, which is a key structure in the synthesis of certain pharmaceutical agents. google.comnih.gov
Table 1: Transformation of this compound into Complex Amino Alcohol Scaffolds
| Starting Material | Reagents/Conditions | Product | Resulting Scaffold Type |
| This compound | Reduction (e.g., NaBH4) | 5-[ethyl(2-hydroxyethyl)amino]pentan-2-ol | Di-alcohol amine |
| This compound | 1. Hydroxylamine2. Reduction (e.g., H2/Raney Ni) | 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane | Diamino alcohol |
This table illustrates the conversion of the title compound into more complex amino alcohol structures through common organic transformations.
Building Block for Nitrogen-Containing Heterocyclic Compounds
The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the synthesis of nitrogen-containing heterocyclic compounds. These cyclic structures are prevalent in pharmaceuticals and other biologically active molecules. researchgate.netebi.ac.uk
The most prominent example of this application is in the synthesis of quinoline (B57606) derivatives. stackexchange.comscholaris.ca Quinolines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. In the synthesis of the antimalarial and anti-inflammatory drug hydroxychloroquine (B89500), the derivative 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane is coupled with 4,7-dichloroquinoline (B193633). stackexchange.comgoogle.comnih.gov In this reaction, the primary amine of the side chain acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinoline ring to form the final product. scholaris.ca This demonstrates the role of our title compound as a precursor to the side chain which is ultimately appended to the heterocyclic core.
While the primary documented use is in the synthesis of substituted quinolines, the reactive handles on the molecule suggest potential for the synthesis of other heterocyclic systems through intramolecular cyclization reactions, although this is less commonly reported in the literature.
Application in Multistep Organic Synthesis Pathways
The utility of this compound is most evident in its integration into multistep organic synthesis pathways. Its role as an intermediate allows for the assembly of complex target molecules in a sequential and controlled manner. The synthesis of hydroxychloroquine serves as a prime case study for this application. nih.govvcu.edu
The synthesis of this pharmaceutical agent often begins with the reaction of 5-chloro-2-pentanone (B45304) or 5-iodopentan-2-one (B3051912) with 2-(ethylamino)ethanol (B46374) to produce this compound. nih.govchemicalbook.com This initial step is followed by a series of transformations as part of a larger synthetic sequence. For example, a continuous flow synthesis process has been developed where the crude this compound is converted to its oxime derivative, which is then reduced in a subsequent step to the corresponding diamine. google.comnih.gov This diamine is then directly reacted with 4,7-dichloroquinoline to yield hydroxychloroquine. google.com
These multistep sequences, particularly those developed using flow chemistry, highlight the robustness of this compound as an intermediate that can be generated and consumed in a continuous process, improving efficiency and reducing the need for isolation of intermediates at each stage. nih.gov This makes it an industrially significant compound in the production of certain pharmaceuticals. vcu.edu
Contribution to the Synthesis of Key Pharmaceutical Intermediates
The primary and most well-documented contribution of this compound to the pharmaceutical industry is its role as a key intermediate in the synthesis of hydroxychloroquine. stackexchange.comvcu.edu Hydroxychloroquine is an important medication used in the treatment of malaria and certain autoimmune diseases. vcu.edu The cost and efficiency of hydroxychloroquine production are significantly influenced by the synthesis of its side chain, for which this compound is a central precursor. nih.govvcu.edu
Formation of the Intermediate: 5-halopentan-2-one is reacted with 2-(ethylamino)ethanol to yield this compound. nih.govchemicalbook.com
Conversion to a Diamine: The ketone functionality is converted to an amine via reductive amination. stackexchange.comgoogle.com
Coupling Reaction: The resulting diamino alcohol is coupled with 4,7-dichloroquinoline to form hydroxychloroquine. google.comscholaris.ca
The development of cost-effective and high-yielding methods for the synthesis of this compound and its subsequent conversion is a key focus in optimizing the manufacturing process of hydroxychloroquine. nih.govvcu.edu
Conclusion and Future Research Directions
Synthesis of Key Findings and Mechanistic Insights
The primary documented synthesis of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one involves the condensation of N-ethylethanolamine with 5-chloro-2-pentanone (B45304). chemicalbook.comchemicalbook.com This reaction is a nucleophilic substitution, where the secondary amine of N-ethylethanolamine displaces the chlorine atom on the pentanone chain.
The synthesis is typically performed in a two-phase system of chloroform (B151607) and water, facilitated by a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, and a base, potassium hydroxide (B78521). chemicalbook.comchemicalbook.com The reaction proceeds at a controlled temperature of 20-30°C over approximately 3 hours, achieving a high molar yield of 94.7% with a purity exceeding 98.5% as determined by gas chromatography (GC). chemicalbook.comchemicalbook.com
Mechanistically, the potassium hydroxide deprotonates the N-ethylethanolamine to increase its nucleophilicity. The tetrabutylammonium bromide acts as a phase-transfer catalyst, shuttling the anionic nucleophile from the aqueous phase to the organic phase where the electrophilic 5-chloro-2-pentanone substrate resides, thus enabling the reaction to proceed efficiently.
Synthesis Parameters for this compoundIdentification of Emerging Methodologies for Enhanced Synthesis and Transformation
Research into the transformation of this compound focuses on modifying its ketone functional group, primarily for its integration into the synthesis of hydroxychloroquine (B89500). Two key transformations have been identified: oximation and reduction.
Oximation: The ketone can be converted to its corresponding oxime, (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime. pharmaffiliates.com This reaction is a critical step in the pathway to forming the terminal amine required for the hydroxychloroquine side chain. An emerging methodology for this transformation involves a semi-continuous synthesis using a packed bed reactor. researchgate.net This approach signifies a move towards more efficient and scalable continuous manufacturing processes, which offer advantages in control, safety, and throughput over traditional batch methods. researchgate.net
Reduction: The ketone carbonyl group can be reduced to a secondary alcohol, yielding 5-(ethyl(2-hydroxyethyl)amino)pentan-2-ol. simsonpharma.com Furthermore, the oxime intermediate can be reduced to form the corresponding primary amine, (ethyl(2-hydroxyethyl)amino)-2-aminopentane, which is the final side chain used in the synthesis of hydroxychloroquine. researchgate.net
Key Transformations of this compoundPrognosis for Novel Synthetic Applications and Chemical Diversification of this compound
The future utility of this compound lies in its potential for chemical diversification, leveraging its three distinct functional groups: a tertiary amine, a primary hydroxyl group, and a ketone. Its established role as a key intermediate for hydroxychloroquine provides a strong foundation for exploring further synthetic applications. hsppharma.comresearchgate.net
Prognosis for Chemical Diversification:
Ketone Moiety: The ketone is a versatile handle for a wide range of chemical reactions. Beyond the documented oximation and reduction, it can undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds, or aldol (B89426) condensation to build larger molecular frameworks. Reductive amination with various primary or secondary amines could generate a library of novel amino-alcohol compounds.
Hydroxyl Group: The primary alcohol functionality can be readily transformed. Esterification with various carboxylic acids or acylation could yield ester derivatives, while etherification could produce a range of ethers. These modifications would significantly alter the compound's polarity and steric properties.
Tertiary Amine: The tertiary amine can be converted into its N-oxide or quaternized with alkyl halides to form quaternary ammonium (B1175870) salts. Such modifications are common in drug design to alter solubility, cell permeability, and pharmacological activity.
The development of novel derivatives through these pathways could lead to new chemical entities with potential applications in medicinal chemistry and materials science. Given that the core structure is part of a known bioactive molecule, these new analogues represent a promising pool for screening for novel therapeutic activities. Future research should focus on systematically exploring these synthetic transformations and evaluating the properties of the resulting diversified compounds.
Q & A
Basic Research Questions
Q. What are the key molecular characteristics of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one, and how are they experimentally validated?
- Answer : The compound’s molecular formula (C₉H₁₉NO₂) and molar mass (173.3 g/mol) are confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the ethyl, hydroxyethyl, and ketone moieties. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and hydroxyl (-OH) stretches. Purity (>95%) is verified using HPLC with UV detection .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors/dust .
- Spill Management : Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose per hazardous waste regulations. Avoid drainage contamination .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline. Seek medical attention if symptoms persist .
Q. How is this compound synthesized, and what are the common intermediates?
- Answer : A two-step synthesis is typical:
Amination : Ethylamine reacts with 5-chloropentan-2-one under basic conditions (e.g., K₂CO₃) to form the ethylamino intermediate.
Hydroxyethylation : The intermediate reacts with ethylene oxide in a nucleophilic substitution, yielding the final product. Reaction progress is monitored via TLC or GC-MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?
- Answer :
- Controlled pH Studies : Conduct kinetic experiments at varying pH (2–12) to track degradation pathways (e.g., hydrolysis of the ketone or amine groups) via LC-MS.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in water) identifies whether hydrolysis occurs at the carbonyl or ether linkage.
- Computational Modeling : Density functional theory (DFT) predicts energetically favorable reaction pathways, corroborated by experimental data .
Q. How can researchers optimize the stability of this compound in long-term storage?
- Answer :
- Storage Conditions : Store in amber glass under nitrogen at -20°C to prevent oxidation. Moisture-sensitive; use desiccants (e.g., silica gel).
- Stability Assays : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products.
- Additives : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) mitigate metal-catalyzed decomposition .
Q. What methodologies validate the absence of PBT/vPvB (Persistent, Bioaccumulative, Toxic/very Persistent, very Bioaccumulative) properties in this compound?
- Answer :
- PBT Assessment : Follow OECD guidelines:
- Persistence : Aerobic biodegradation testing (OECD 301F) in activated sludge.
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient); values <3.0 indicate low bioaccumulation potential.
- Toxicity : Acute aquatic toxicity tests (Daphnia magna, OECD 202). Current data classifies the compound as non-PBT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
